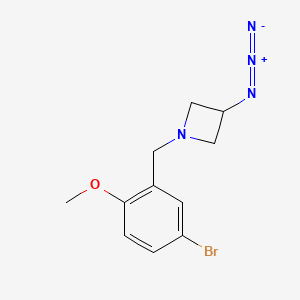

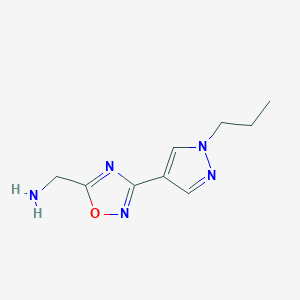

3-Azido-1-(5-bromo-2-methoxybenzyl)azetidine

Descripción general

Descripción

Synthesis Analysis

The synthesis of 3-Azido-1-(5-bromo-2-methoxybenzyl)azetidine involves various chemical reactions. For instance, azetidines can be synthesized via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . The azide ion is a great nucleophile in S N 2 reactions, and organic azides can be reduced to primary amines, liberating N 2 in the process .Molecular Structure Analysis

The molecular structure of this compound is complex, containing both an azide group and a bromine atom. The azide group is actively used and exhibits superior performance in terms of a positive contribution to the enthalpy of formation of energetic materials .Chemical Reactions Analysis

The chemical reactions of this compound are diverse. For example, the azide ion can be used as a nucleophile in S N 2 reactions . The azide ion is the conjugate base of hydrazoic acid, HN 3, and is an extremely good nucleophile .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a low melting temperature at 78 °C . The final mass loss of ADNAZ under atmospheric pressure is 88.2% .Aplicaciones Científicas De Investigación

In Vivo Biodistribution and Pharmacokinetics

A study on azidothymidine diastereomers, closely related to azetidine derivatives, explored their in vivo biodistribution, pharmacokinetic parameters, and brain uptake in mice. These compounds were evaluated as potential prodrugs of azidothymidine (AZT), a notable antiretroviral medication. The research found that specific diastereomers demonstrated rapid conversion to AZT in vivo, suggesting their potential use for enhanced drug delivery and efficacy in anti-AIDS treatments (Wang et al., 1996).

Synthesis of Chiral Azetidines

Another study focused on the synthesis of chiral tetrasubstituted azetidines, demonstrating a method to achieve high yield and stereocontrol. This research outlines a copper(I)-catalyzed process that could be utilized in creating complex azetidine derivatives with potential applications in drug development and synthesis of bioactive molecules (Marichev et al., 2019).

Antibacterial Azetidinyl Derivatives

Research into substituted azetidinyloxy acetic acids has shown significant activity predominantly against Gram-negative bacteria, pointing towards the role of azetidine derivatives in developing new classes of antibiotics (Woulfe & Miller, 1985).

Antiviral Applications

Azetidine derivatives have been studied for their antiviral activities, notably against HIV-1 and HBV. A specific class of 5-halo-6-methoxy(or azido)-5,6-dihydro-3'-fluoro-3'-deoxythymidine diastereomers was investigated for their potential as anti-AIDS drugs, showing promising results in enhancing drug properties such as lipophilicity and brain delivery, which are crucial for antiviral efficacy (Kumar et al., 1994).

Quinolone Antibiotics Synthesis

Utilizing azetidine derivatives, research has been conducted on the synthesis of new quinolone antibiotics, which are crucial in combating resistant bacterial strains. This study demonstrates the versatility of azetidine derivatives in synthesizing compounds with enhanced antibacterial activity, especially against methicillin-resistant Staphylococcus aureus (MRSA) (Ikee et al., 2008).

Propiedades

IUPAC Name |

3-azido-1-[(5-bromo-2-methoxyphenyl)methyl]azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrN4O/c1-17-11-3-2-9(12)4-8(11)5-16-6-10(7-16)14-15-13/h2-4,10H,5-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHNQCUUDHQLXIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

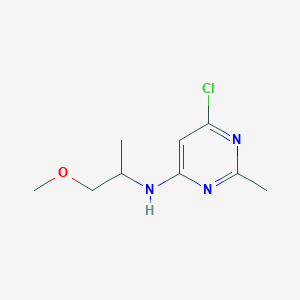

Canonical SMILES |

COC1=C(C=C(C=C1)Br)CN2CC(C2)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(6-Chloro-2-methylpyrimidin-4-yl)amino]propan-1-ol](/img/structure/B1488874.png)

![[1-(Oxolane-3-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1488876.png)

![N-[(oxan-4-yl)methyl]-1-(propan-2-yl)piperidin-4-amine](/img/structure/B1488877.png)

![4-(chloromethyl)-1-[4-(methylsulfanyl)phenyl]-1H-1,2,3-triazole](/img/structure/B1488880.png)

![[1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1488882.png)

![[1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1488885.png)